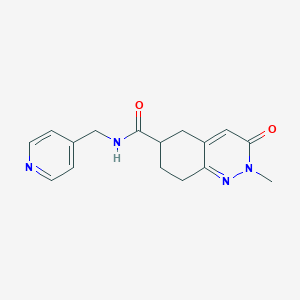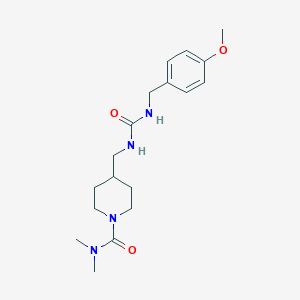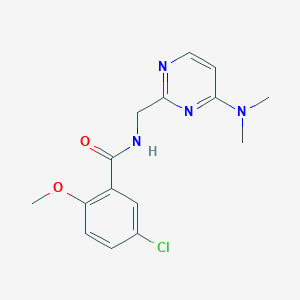![molecular formula C15H13ClN6S B2876927 2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole CAS No. 127142-30-7](/img/structure/B2876927.png)
2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a pyridinyl group, and a thiadiazole group . The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of multiple aromatic rings (from the phenyl and pyridinyl groups) could result in a highly conjugated system, which might have interesting optical or electronic properties. The thiadiazole ring could add further complexity to the structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings could result in a relatively high melting point and low solubility in water. The compound might also exhibit fluorescence or other optical properties due to its highly conjugated structure .Scientific Research Applications
Antimicrobial Agents Synthesis
A study on the synthesis of formazans from a Mannich base related to 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole explored its application as antimicrobial agents. The chemical structures were confirmed through elemental analysis and spectral techniques, showing moderate activity against pathogenic bacterial and fungal strains, including Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah, Bidawat, Seth, & Gharu, 2014).
Antimalarial Activity
Another research focus is the antimalarial activity of 2-(2-hydrazinyl)thiazole derivatives. These compounds were synthesized, characterized, and evaluated for their inhibitory potentials against Plasmodium falciparum. Two derivatives demonstrated significant antimalarial activity, indicating the potential of thiadiazole compounds in antimalarial drug development (Makam, Thakur, & Kannan, 2014).
Anticancer Agents
The synthesis of novel thiadiazoles and thiazoles incorporating a pyrazole moiety as anticancer agents reveals the potential of such compounds in cancer treatment. These derivatives showed promising anticancer activity against the breast carcinoma cell line MCF-7, with studies confirming their effect on mitochondrial lactate dehydrogenase enzymes (Gomha, Salah, & Abdelhamid, 2015).
Cytotoxicity and Molecular Docking Studies
Research on pyridine, 1,3,4-thiadiazole, and 1,3-thiazole derivatives highlighted their diverse biological activities, including significant anticancer activity against human colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) cell lines. Molecular docking studies provided insights into the binding interactions of these compounds with cancer-related targets (Abouzied et al., 2022).
Insecticidal Applications
A study focused on the synthesis of innovative heterocycles incorporating a thiadiazole moiety for insecticidal assessment against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of thiadiazole derivatives in developing new insecticides (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).
properties
IUPAC Name |
5-N-(2-chlorophenyl)-2-N-[(Z)-1-pyridin-2-ylethylideneamino]-1,3,4-thiadiazole-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN6S/c1-10(12-7-4-5-9-17-12)19-21-15-22-20-14(23-15)18-13-8-3-2-6-11(13)16/h2-9H,1H3,(H,18,20)(H,21,22)/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQYVEKIPOWWHT-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NN=C(S1)NC2=CC=CC=C2Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC1=NN=C(S1)NC2=CC=CC=C2Cl)/C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenylamino)-5-[2-[1-(2-pyridinyl)ethylidene]hydrazino]-1,3,4-thiadiazole | |
CAS RN |
127142-30-7 |
Source


|
| Record name | 2-acetylpyridine (5-(2-chloroanilino)-1,3,4-thiadiazol-2-yl)hydrazone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


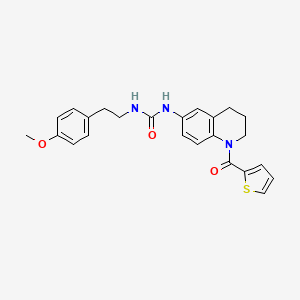
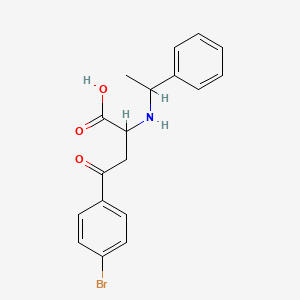
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2876851.png)
![N-[(2-chlorophenyl)(cyano)methyl]-4-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B2876853.png)
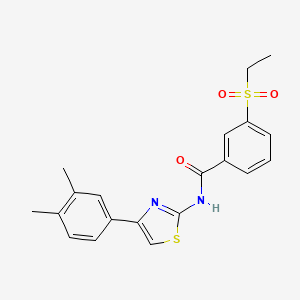
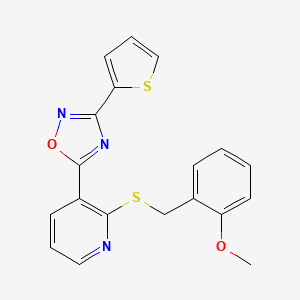
![3-bromo-N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2876856.png)

![7-methyl-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2876858.png)
